3-methoxy-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazones and pyridine derivatives.
Introduction of the Benzamide Moiety: The benzamide group can be introduced through a coupling reaction with the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
3-methoxy-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as kinases and receptors.
Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A core structure similar to the compound , known for its biological activities.
N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide: A compound with a similar structure but lacking the methoxy group.
Uniqueness
3-methoxy-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity towards specific molecular targets, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C15H14N4O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
3-methoxy-N-(1-methylpyrazolo[3,4-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C15H14N4O2/c1-19-14-12(7-4-8-16-14)13(18-19)17-15(20)10-5-3-6-11(9-10)21-2/h3-9H,1-2H3,(H,17,18,20) |
InChI Key |
WZCZVJYOXBDCKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.